2-Amino-3-(furan-2-yl)propanoic acid
Description
Structural Classification and Non-Proteinogenic Nature
From a structural standpoint, 2-Amino-3-(furan-2-yl)propanoic acid is classified as a derivative of alanine (B10760859), one of the fundamental amino acids. medchemexpress.commedchemexpress.com In this compound, a hydrogen atom on the beta-carbon of the alanine backbone is replaced by a furan-2-yl group. The core structure, therefore, consists of an alpha-amino group, a carboxylic acid group, and the furan (B31954) heterocycle attached to the side chain.
A key characteristic of this compound is its non-proteinogenic nature. This designation signifies that it is not one of the 20 canonical amino acids that are encoded by the standard genetic code and incorporated into proteins during cellular translation. Its structure, particularly the presence of the furan ring, distinguishes it from the amino acids typically utilized by ribosomes for protein synthesis.
Below is a table summarizing the key chemical properties of this compound.
| Property | Data |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Common Synonyms | 3-(2-Furyl)-DL-alanine, DL-2-Furylalanine |
| CAS Number (Racemic) | 4066-39-1 |
| CAS Number ((R)-form) | 110772-46-8 |
| CAS Number ((S)-form) | 121786-31-0 |
Data sourced from PubChem and supplier catalogs. nih.govglpbio.comdoronscientific.com
Significance in Chemical Biology and Medicinal Chemistry Research
The unique structure of this compound makes it a valuable molecule in the fields of chemical biology and medicinal chemistry. Its utility stems from its dual nature as both an amino acid and a heterocyclic compound, allowing it to serve as a versatile building block in the synthesis of more complex molecules.
In medicinal chemistry, the compound and its derivatives have become particularly significant as scaffolds for developing agents that target the central nervous system. A substantial body of research has focused on designing analogs of this acid to function as agonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov NMDA receptors are critical for mediating glutamatergic neurotransmission and are implicated in numerous neurological and psychiatric disorders. nih.gov
Detailed research has demonstrated that derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid can act as potent and selective agonists for specific NMDA receptor subtypes (GluN1/2A-D). nih.gov For example, specific analogs have been identified as functionally selective agonists for the GluN1/2C subtype, presenting opportunities to develop novel therapeutic agents that can modulate specific receptor populations. nih.gov This research highlights the compound's role as a foundational structure for creating sophisticated neuropharmacological tools and potential treatments for conditions linked to NMDA receptor dysfunction. nih.gov Further studies have explored replacing the furan moiety with bioisosteres like 1,2,3-triazoles to create new NMDA receptor glycine (B1666218) site agonists, reinforcing the importance of the original amino acid scaffold in drug discovery. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 Furan 2 Yl Propanoic Acid and Its Analogues
Stereoselective Synthesis of 2-Amino-3-(furan-2-yl)propanoic Acid
The production of enantiomerically pure this compound is crucial for its use in chiral environments, such as biological systems. Key strategies focus on either resolving a racemic mixture or directly synthesizing the desired enantiomer.
Biocatalytic Resolution Approaches (e.g., Acylase I, Baker's Yeast)
Biocatalysis offers an environmentally friendly and highly selective method for obtaining chiral compounds. Enzymes and whole-cell systems can differentiate between enantiomers, enabling efficient kinetic resolution.
Acylase I: A well-established industrial method for resolving racemic amino acids involves the use of aminoacylases, such as Acylase I from Aspergillus oryzae. nih.gov This enzymatic approach operates on a racemic mixture of N-acetylated amino acids. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetylated D-enantiomer untouched. The resulting free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid based on their different chemical properties. This method was one of the first industrial applications of an immobilized enzyme. nih.gov
Interactive Data Table: Biocatalytic Resolution using Acylase I
| Step | Substrate | Biocatalyst | Products | Separation |
|---|
Baker's Yeast: Baker's yeast (Saccharomyces cerevisiae) is a versatile whole-cell biocatalyst frequently used for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. capes.gov.brbiomedpharmajournal.orgresearchgate.net While not typically used for direct amino acid synthesis, it can be employed to prepare chiral precursors. For instance, a suitable α-keto acid precursor to this compound could be stereoselectively reduced by Baker's yeast to the corresponding α-hydroxy acid, which can then be converted to the desired amino acid while retaining its stereochemical integrity. The combination of polymethylhydrosiloxane (B1170920) (PMHS) and a catalytic amount of fluoride (B91410) has been shown to work in conjunction with Baker's yeast to achieve these transformations efficiently. biomedpharmajournal.org
Asymmetric Catalysis and Chiral Auxiliary Strategies
These methods aim to create the desired stereocenter in a controlled manner during the synthesis, rather than resolving a mixture.
Asymmetric Catalysis: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net For the synthesis of α-amino acids, this can include the enantioselective hydrogenation of α,β-unsaturated precursors or the catalytic asymmetric aminomethylation of silyl (B83357) ketene (B1206846) acetals. nih.gov These methods provide direct access to the desired enantiomer, often with high yields and excellent enantioselectivity. researchgate.netnih.gov
Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgmdpi.com A notable strategy for asymmetric amino acid synthesis involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated with an appropriate electrophile. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur on a specific face of the complex, leading to a high diastereomeric excess. The resulting product is then disassembled to release the enantiomerically pure amino acid and recover the auxiliary. mdpi.com
Interactive Data Table: Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Complex Formation | Glycine Schiff base, Ni(II) source, Chiral Auxiliary | Chiral Ni(II) complex |
| 2 | Diastereoselective Alkylation | 2-(Bromomethyl)furan, Base | Alkylated complex with high diastereoselectivity |
Racemic Synthesis Pathways for this compound
Racemic synthesis provides the target compound as an equal mixture of both enantiomers. These mixtures can be used directly or serve as the starting material for subsequent chiral resolution.
Rhodanine Method for Racemic Precursor Synthesis
The Rhodanine method is a classical approach for the synthesis of α-amino acids. The synthesis begins with the condensation of an aldehyde, in this case furan-2-aldehyde, with rhodanine. The resulting intermediate undergoes subsequent hydrolysis and reduction to yield the racemic amino acid. This approach is particularly useful for preparing various heteroaryl-substituted alanines.
General Chemical Synthesis from Furan-2-aldehyde
A common and efficient pathway to racemic this compound and its analogues starts from the corresponding heteroaryl aldehyde. nih.gov A general method involves the synthesis of a 3-(heteroaryl)-2-(hydroxyimino)propanoic acid intermediate. This precursor is then reduced to the final racemic amino acid. A particularly effective reduction uses zinc dust and formic acid in the presence of a catalytic amount of iron dust. nih.gov This method has been shown to produce various 3-(heteroaryl)alanines in good yields. nih.gov
Interactive Data Table: Racemic Synthesis via Reduction
| Precursor | Reducing Agents | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid | Zinc dust, Formic acid | Iron dust | Racemic this compound | 77% | nih.gov |
Preparation of Functionalized Derivatives and Related Furanpropanoids
The furan (B31954) ring and the propanoic acid backbone of the title compound can be chemically modified to create a variety of functionalized derivatives. One such method involves the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives with arenes. mdpi.com This reaction, often carried out in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), adds an aryl group to the carbon-carbon double bond of the propenoic acid precursor, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This provides a direct route to compounds with additional aromatic substituents. mdpi.com
Interactive Data Table: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Furan Precursor | Arene | Acid Catalyst | Product | Yield |
|---|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65% |
Synthesis of N-Substituted 2-(2-Chloroacetamido)-3-(furan-2-yl)propanamide Derivatives
First, the chemoselective N-chloroacetylation of this compound can be achieved by reacting it with chloroacetyl chloride. tandfonline.com To ensure selectivity for the amino group over the carboxylic acid, the reaction is typically carried out under conditions that favor N-acylation. For instance, conducting the reaction in a phosphate (B84403) buffer has been shown to be effective for the highly chemoselective N-chloroacetylation of various amino compounds, including amino acids and amino alcohols. tandfonline.com This bio-compatible approach often provides high yields and allows for easy product isolation without the need for chromatographic purification. tandfonline.com
The resulting intermediate, 2-(2-chloroacetamido)-3-(furan-2-yl)propanoic acid, can then undergo amidation with a variety of primary and secondary amines to yield the desired N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamide derivatives. This step can be facilitated by the use of coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Alternatively, Lewis acid catalysts have been shown to promote the direct amidation of unprotected amino acids. nih.gov
A general representation of this proposed synthetic pathway is outlined below:
Step 1: N-Chloroacetylation
This compound is reacted with chloroacetyl chloride in a suitable buffer system, such as a phosphate buffer, to yield 2-(2-chloroacetamido)-3-(furan-2-yl)propanoic acid.
Step 2: Amidation
The N-chloroacetylated intermediate is then coupled with a desired amine (R-NH₂) using a suitable coupling agent to afford the final N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamide derivative.
This proposed sequence offers a versatile route to a library of N-substituted derivatives, allowing for the introduction of a wide range of functional groups depending on the choice of the amine in the second step.
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Analogues via Hydroarylation
A direct and efficient method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid analogues is the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.com This reaction, a type of Friedel-Crafts alkylation, can be effectively promoted by either Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). mdpi.com
The reaction proceeds by the activation of the 3-(furan-2-yl)propenoic acid derivative with the acid catalyst, leading to the formation of a highly reactive electrophilic species. mdpi.com In the presence of a Brønsted superacid like TfOH, it is proposed that the starting furan acid or ester undergoes O,C-diprotonation, which acts as the reactive electrophile. mdpi.com This intermediate then reacts with an aromatic compound (arene) to form the C-C bond at the 3-position of the propanoic acid chain.
The general procedure involves stirring a mixture of the 3-(furan-2-yl)propenoic acid derivative and the arene in the presence of the acid catalyst. When using TfOH, the reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C). mdpi.com For Lewis acid-catalyzed reactions, the arene itself can sometimes be used as the solvent, and the reaction is often conducted at room temperature. mdpi.com The choice of catalyst can influence the yield, with AlCl₃ providing the highest yield for the reaction with benzene in one study. mdpi.com
Below is a table summarizing the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation of 3-(furan-2-yl)propenoic acid.
| Arene | Catalyst | Yield (%) |
|---|---|---|
| Benzene | TfOH | 33 |
| Benzene | AlCl₃ | 65 |
| Benzene | AlBr₃ | 52 |
| Toluene | TfOH | 45 |
| m-Xylene | TfOH | 58 |
| Mesitylene | TfOH | 62 |
This hydroarylation method provides a versatile route to a range of 3-aryl-3-(furan-2-yl)propanoic acid analogues, which have shown potential as antimicrobial agents. mdpi.com
Synthesis of Alkylated Furan Ring Derivatives (e.g., 2-Amino-3-(5-methylfuran-2-yl)propanoic Acid)
The synthesis of this compound derivatives with alkyl substituents on the furan ring, such as 2-amino-3-(5-methylfuran-2-yl)propanoic acid, typically involves starting with an appropriately substituted furan precursor. A common and effective method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.org This is followed by the hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid. masterorganicchemistry.com For the synthesis of 2-amino-3-(5-methylfuran-2-yl)propanoic acid, the starting material would be 5-methylfurfural (B50972).
The reaction mechanism for the Strecker synthesis involves the initial formation of an imine from the reaction of 5-methylfurfural with ammonia. masterorganicchemistry.com The imine is then attacked by a cyanide ion (from a source like KCN or HCN) to form the α-aminonitrile intermediate, 2-amino-3-(5-methylfuran-2-yl)acetonitrile. masterorganicchemistry.com The final step is the hydrolysis of the nitrile, which is typically carried out under acidic or basic conditions, to produce the desired amino acid. masterorganicchemistry.com
A general outline of the Strecker synthesis for 2-amino-3-(5-methylfuran-2-yl)propanoic acid is as follows:
Step 1: Formation of α-Aminonitrile
5-Methylfurfural is reacted with ammonia (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (e.g., KCN). The reaction mixture is typically stirred in a suitable solvent, such as aqueous methanol.
Step 2: Hydrolysis
The resulting α-aminonitrile is then hydrolyzed, for example, by heating with a strong acid like hydrochloric acid, to convert the nitrile group into a carboxylic acid group, affording 2-amino-3-(5-methylfuran-2-yl)propanoic acid.
An alternative approach to the synthesis of α-amino acids is through the reductive amination of an α-keto acid. In this case, 2-oxo-3-(5-methylfuran-2-yl)propanoic acid would be the key intermediate. This α-keto acid could potentially be synthesized from 5-methylfurfural. The subsequent reductive amination can be achieved using a variety of reducing agents in the presence of an ammonia source. semanticscholar.org This method can also be performed asymmetrically to yield enantiomerically enriched amino acids. semanticscholar.org
Post-Synthetic Modifications for Amino Group Functionalization
The amino group of this compound serves as a versatile handle for a variety of post-synthetic modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. Common functionalization reactions for the amino group include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This modification leads to the formation of an amide bond. For example, reaction with an acid chloride (R-COCl) in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acyl derivative.
N-Sulfonylation: Similarly, the amino group can be functionalized with a sulfonyl group by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction results in the formation of a sulfonamide linkage, which is a common motif in many biologically active compounds.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through several methods. Reductive amination of the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride is a widely used method for mono- or di-alkylation. Direct N-alkylation with alkyl halides can also be employed, although this method may be less selective and can lead to over-alkylation. To achieve selective mono-alkylation, the amino group can first be protected, for example, as a sulfonamide, which enhances the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation. iris-biotech.de The protecting group is then removed to yield the N-alkylated amino acid.
These post-synthetic modifications significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for various applications, including drug discovery and materials science.
Biochemical and Biological Activities of 2 Amino 3 Furan 2 Yl Propanoic Acid
Role in Non-Ribosomal Peptide Synthetase (NRPS) Pathways
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to assemble a wide array of peptide-based natural products, independent of the ribosome. d-nb.infonih.gov These pathways are known for their ability to incorporate non-proteinogenic amino acids, leading to structurally diverse and biologically active compounds. mdpi.com A notable example involves the biosynthesis of furan-containing cyclopeptides, where an isomer of the subject compound, 3-furylalanine (Fua), plays a critical role.
Rhizonin A and B are hepatotoxic cyclopeptides originally isolated from the fungus Rhizopus microsporus. nih.gov Subsequent research revealed that the true producer is not the fungus itself, but an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia). nih.govdb-thueringen.de The toxicity of these compounds is critically dependent on the presence of the rare amino acid 3-furylalanine (Fua), an isomer of 2-amino-3-(furan-2-yl)propanoic acid. db-thueringen.denih.gov
The biosynthesis of rhizonin is carried out by a sophisticated NRPS assembly line. nih.gov This enzymatic machinery is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. d-nb.infonih.gov Analysis of Rhizonin A has confirmed the presence of a furan-containing alanine (B10760859) derivative, specifically N-methyl-3-(3-furyl)alanine. nih.govresearchgate.net The incorporation of this non-proteinogenic amino acid is a key step governed by the substrate specificity of the adenylation (A) domain within the corresponding NRPS module.
Table 1: Amino Acid Composition of Rhizonin A
| Position | Amino Acid Residue |
| 1 | N-Methyl-3-(3-furyl)alanine |
| 2 | Valine |
| 3 | allo-Isoleucine |
| 4 | N-Methyl-3-(3-furyl)alanine |
| 5 | Valine |
| 6 | N-Methylalanine |
| 7 | Leucine |
| Data sourced from mass spectrometry and X-ray crystallography studies. researchgate.net |
The formation of the crucial 3-furylalanine (Fua) residue itself is a fascinating enzymatic process that occurs prior to its incorporation by the NRPS. The biosynthetic gene cluster responsible for rhizonin production contains a gene for a novel enzyme, RhzB. db-thueringen.de Through genome sequencing, gene inactivation, and heterologous reconstitution, the dioxygenase RhzB has been identified as both necessary and sufficient for the formation of Fua. db-thueringen.denih.gov
RhzB is a novel type of heme-dependent aromatic oxygenase (HDAO). nih.gov Isotope labeling experiments have demonstrated that RhzB catalyzes the conversion of the proteinogenic amino acid L-tyrosine into 3-furylalanine, with L-DOPA identified as a likely intermediate. db-thueringen.denih.gov This transformation is a key step that supplies the unique building block required by the rhizonin NRPS machinery. The discovery of RhzB's function has provided significant mechanistic insight into how furan-containing pharmacophores are generated in nature. db-thueringen.de
Modulation of Neurotransmitter Systems
Amino acids and their derivatives can significantly impact the central nervous system by acting as neurotransmitters or as precursors to their synthesis. medchemexpress.com (R)-2-Amino-3-(furan-2-yl)propanoic acid, also known as furanalanine, is noted for its potential to interact with these pathways.
As an amino acid derivative, (R)-2-Amino-3-(furan-2-yl)propanoic acid is recognized for its potential to influence the secretion of anabolic hormones and affect cognitive functions. medchemexpress.com Research suggests it may serve as a precursor in neurotransmitter synthesis, a role common to many non-proteinogenic amino acids that can cross the blood-brain barrier and enter metabolic pathways that produce signaling molecules.
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for synaptic transmission and plasticity. Research indicates that (R)-2-Amino-3-(furan-2-yl)propanoic acid may play a role in modulating glutamate receptors. While direct studies on the parent compound are limited, extensive research on closely related derivatives provides strong evidence for this interaction.
Specifically, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs have been synthesized and identified as potent agonists at the glycine (B1666218) (Gly) binding site of the NMDA receptor, a major subtype of glutamate receptors. The activation of NMDA receptors requires the simultaneous binding of glutamate and a co-agonist, typically glycine or D-serine. These synthetic furan-containing analogs display high potency and varying efficacy at different NMDA receptor subtypes (GluN1/2A-D), demonstrating that the furan (B31954) moiety can be part of a structure that specifically interacts with and modulates this critical receptor system.
Table 2: Activity of a Furan-Containing Analog ((R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative 8p) at NMDA Receptor Subtypes
| Receptor Subtype | Activity | EC₅₀ (μM) | Agonist Efficacy (% relative to Glycine) |
| GluN1/2A | No significant agonist activity | - | - |
| GluN1/2B | No significant agonist activity | - | - |
| GluN1/2C | Potent Partial Agonist | 0.074 | 28% |
| GluN1/2D | No significant agonist activity | - | - |
This data highlights the potential for furan-containing amino acid structures to achieve subtype-specific modulation of glutamate receptors.
Enzyme Substrate Specificity and Biocatalytic Transformations
The unique structure of this compound, combining a heterocyclic furan ring with an amino acid backbone, makes it a valuable compound in biocatalysis. Enzymes, particularly transaminases, have shown significant utility in the synthesis and transformation of furan-containing molecules.
Biocatalysis offers an efficient and environmentally friendly route for producing chiral amines and amino acids. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid or aldehyde acceptor. This capability has been harnessed for the scalable amination of biobased furanaldehydes. For instance, robust transaminases have been identified that exhibit high activity and broad substrate specificity toward furan aldehydes, enabling their conversion into the corresponding furfurylamines or amino acids. This demonstrates that enzymes can readily recognize and process the furan ring, making biocatalytic routes a viable method for the synthesis of compounds like this compound from furan-based precursors.
Substrate for Phenylalanine Ammonia-Lyase (PAL)
Research has identified derivatives of this compound as novel substrates for the enzyme Phenylalanine Ammonia-Lyase (PAL). Specifically, racemic 2-amino-3-(5-phenylfuran-2-yl)propionic acids have been successfully used as substrates for recombinant PAL from parsley (Petroselinum crispum). researchgate.net PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). researchgate.net
The enzyme demonstrates broad substrate tolerance, and its activity is not limited to its natural substrate, L-phenylalanine. researchgate.netnih.gov In studies involving 5-phenylfuranylalanine, a derivative of this compound, PAL was used to convert the racemic mixture into the corresponding acrylates. This enzymatic process allowed for the isolation of the D-enantiomers of the substrates once approximately 50% of the racemic mixture was converted. researchgate.net This highlights PAL's utility in kinetic resolution processes for these novel furan-containing amino acids. researchgate.net
Biotransformation Studies with Ammonia-Lyases and Aminomutases
Ammonia-lyases and aminomutases are recognized for their potential in biocatalysis, particularly for the stereoselective synthesis of amino acids. nih.gov These enzymes catalyze transformations such as deamination and isomerization with high efficiency and atom economy.
The biotransformation capabilities of PAL, a type of ammonia-lyase, extend to this compound derivatives. The PAL-catalyzed reaction is reversible. While the enzyme facilitates the elimination of ammonia from the L-enantiomer of the amino acid to form an acrylate, it can also catalyze the reverse reaction. researchgate.net The L-enantiomers of 5-phenylfuranylalanines were successfully prepared from substituted acrylates by reversing the PAL reaction in the presence of a high concentration of ammonia (6 M) at an alkaline pH of 10. researchgate.net This demonstrates the synthetic utility of these enzymes in producing optically pure furan-containing amino acids. researchgate.net
Cellular and Molecular Mechanisms of Action
Interactions with Enzymes and Receptors
Derivatives of this compound have been shown to interact potently with specific neurotransmitter receptors. A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs were designed and synthesized to act as agonists at the glycine (Gly) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The activation of NMDA receptors, a type of ionotropic glutamate receptor, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. nih.gov
These furan-containing compounds displayed a range of potencies and agonist efficacies that varied depending on the specific GluN2 subunit (GluN1/2A-D) present in the NMDA receptor complex. nih.gov Notably, one analog, compound 8p , was identified as a potent partial agonist at the GluN1/2C receptor subtype, with minimal to no agonist activity at the GluN1/2A, GluN1/2B, and GluN1/2D subtypes. nih.gov This subtype selectivity suggests that these compounds can modulate the activity of specific NMDA receptor populations, offering a potential avenue for developing novel therapeutic agents. nih.gov
Broader Biological System Interactions (In Vitro Studies)
Anti-Inflammatory and Anti-Arthritic Properties of Furan Hybrid Molecules
A comprehensive literature search did not yield specific studies on the anti-inflammatory or anti-arthritic properties of this compound or its direct hybrid molecules. While the broader class of furan-containing compounds has been investigated for various pharmacological activities, specific data relating to inflammation and arthritis for the subject compound is not available in the reviewed scientific literature.
Antimicrobial Activity of Furanpropanoic Acid Derivatives against Bacterial and Fungal Strains
Research into the antimicrobial properties of furanpropanoic acid derivatives has shown notable activity against both bacterial and fungal pathogens. A study focusing on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related to this compound, demonstrated their potential as antimicrobial agents.
These compounds were synthesized and evaluated for their efficacy against common microbial strains. The findings indicated that both the initial furan derivatives and their hydroarylation products exhibit significant antimicrobial effects. For instance, many of the tested compounds showed a strong inhibitory effect on the yeast-like fungus Candida albicans at a concentration of 64 µg/mL.
Against the Gram-positive bacterium Staphylococcus aureus, the minimum inhibitory concentration (MIC) for most of the tested derivatives was 128 µg/mL. However, one particular derivative, 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid, displayed enhanced activity, suppressing the growth of S. aureus at a concentration of 64 µg/mL. The activity against the Gram-negative bacterium Escherichia coli was also noteworthy, with MIC values for most compounds ranging between 64 and 128 µg/mL.
It is important to note that not all derivatives showed broad-spectrum activity. A few of the synthesized compounds did not exhibit any antimicrobial effects at the tested concentrations. These findings underscore the importance of specific structural features in determining the antimicrobial efficacy of furanpropanoic acid derivatives.
Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Fungus | 64 µg/mL |
| Staphylococcus aureus | Bacterium (Gram-positive) | 128 µg/mL (most derivatives) |
| Staphylococcus aureus | Bacterium (Gram-positive) | 64 µg/mL (for 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid) |
| Escherichia coli | Bacterium (Gram-negative) | 64-128 µg/mL |
Neuroprotective Effects against Oxidative Stress-Induced Neuronal Cell Death
An extensive review of scientific literature found no specific studies investigating the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Research on the neuroprotective potential of furan-containing compounds is an emerging area, but specific data for the compound is not currently available.
Structural Analogues and Derivatization Strategies for Enhanced Biological Inquiry
Heterocyclic Amino Acid Analogues of 2-Amino-3-(furan-2-yl)propanoic Acid
Replacing the furan (B31954) ring with other heterocyclic systems can significantly impact the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby influencing its biological activity.
Thiophene (B33073) Derivatives (e.g., 2-Amino-3-(thiophen-2-yl)propanoic Acid)
2-Amino-3-(thiophen-2-yl)propanoic acid is a non-proteinogenic amino acid where the furan ring of its parent analogue is replaced by a thiophene ring. achemblock.combldpharm.com This substitution of an oxygen atom with a sulfur atom alters the electronic and steric characteristics of the aromatic ring, which can influence its interaction with biological targets. It is considered a structural analogue of phenylalanine. wikipedia.orgsigmaaldrich.com Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and biological evaluation of various 2-amino-3-naphthoylthiophenes have been explored, for instance, as allosteric enhancers of the A1 adenosine (B11128) receptor.
Table 1: Properties of 2-Amino-3-(thiophen-2-yl)propanoic acid
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(thiophen-2-yl)propanoic acid |
| CAS Number | 2021-58-1 |
| Molecular Formula | C7H9NO2S |
Pyridine and Indole (B1671886) Analogues (e.g., 2-Amino-3-(pyridin-3-yl)propanoic Acid, 2-Amino-3-(1H-indol-3-yl)propanoic Acid)
Pyridine Analogues: 2-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic amino acid that serves as a structural analogue of naturally occurring amino acids. Its potential applications are being investigated in medicinal chemistry, particularly for neurological disorders. This compound is utilized as a building block in organic synthesis to create more complex molecules and is studied for its potential roles in enzyme interactions and metabolic pathways.
Indole Analogues: 2-Amino-3-(1H-indol-3-yl)propanoic acid, commonly known as tryptophan, is an essential α-amino acid. nih.gov Its indole side chain gives it unique properties, making it a crucial component in protein structure and function. mdpi.com Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin. ontosight.aimdpi.com The unique physicochemical properties of tryptophan, including its size and the ability of its indole ring to participate in hydrogen bonds and π–π stacking interactions, are critical for the stabilization, anchoring, and orientation of membrane proteins. mdpi.comresearchgate.net
Table 2: Comparison of Pyridine and Indole Analogues
| Compound | IUPAC Name | Molecular Formula | Key Features |
|---|---|---|---|
| 2-Amino-3-(pyridin-3-yl)propanoic Acid | 2-amino-3-(pyridin-3-yl)propanoic acid | C8H10N2O2 | Pyridine ring; potential in neurological research. mdpi.com |
Hydroxylated Furanpropanoic Acid Derivatives (e.g., α-Amino-β-hydroxyfuran-2-propionic Acid)
α-Amino-β-hydroxyfuran-2-propionic acid is an amino acid derivative featuring a furan ring with both an amino and a hydroxyl group. cymitquimica.comnih.gov This structure allows for a variety of interactions, making it a valuable building block in synthetic chemistry and a candidate for investigation in biochemical pathways. cymitquimica.com The presence of the hydroxyl group introduces a chiral center and increases the potential for hydrogen bonding, which can significantly influence its biological activity and interactions with molecular targets. cymitquimica.com Its structural features suggest potential applications in the development of pharmaceuticals that target specific biological pathways. cymitquimica.com
Table 3: Characteristics of α-Amino-β-hydroxyfuran-2-propionic Acid
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(furan-2-yl)-3-hydroxypropanoic acid |
| CAS Number | 5444-16-6 |
| Molecular Formula | C7H9NO4 |
N-Protected and N-Functionalized Derivatives
Modification of the amino group of this compound is a common strategy to facilitate its use in peptide synthesis and to create derivatives with altered biological properties.
Conjugates and Hybrid Molecules Containing the Furanpropanoic Acid Moiety
The development of conjugates and hybrid molecules incorporating the furanpropanoic acid moiety represents an advanced strategy to generate novel chemical entities with tailored biological activities. This approach involves chemically linking the core amino acid structure with other pharmacologically active molecules or functional groups to explore new therapeutic possibilities and to probe biological systems. Research in this area has led to the creation of compounds with modulated activities, particularly as receptor agonists and antimicrobial agents.
One prominent strategy involves the bioisosteric replacement of certain functional groups within the molecule. Bioisosteres are substituents or groups that have similar physical or chemical properties, and which produce broadly similar biological properties to another chemical compound. In the context of furanpropanoic acid analogues, the amide bond has been successfully replaced with a 1,2,3-triazole ring. This modification resulted in the development of potent NMDA receptor glycine (B1666218) site agonists with specific activity for certain GluN2 subunits. frontiersin.org The triazole ring acts as a stable linker that mimics the geometry and electronic properties of the amide bond while potentially offering improved metabolic stability. frontiersin.org
Another approach is the synthesis of derivatives where the propanoic acid backbone is modified with various aryl groups. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes has yielded 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net These hybrid molecules have demonstrated significant antimicrobial activity against various pathogens. mdpi.comresearchgate.net Studies have shown that these compounds can inhibit the growth of yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net
Furthermore, derivatives have been designed as agonists for the glycine binding site of the NMDA receptor. nih.gov For example, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues were synthesized and found to exhibit varying potencies and efficacies among different NMDA receptor subtypes, depending on the specific GluN2 subunit present. nih.gov This highlights how conjugation can fine-tune the pharmacological profile of the parent compound, leading to subtype-selective receptor modulators.
The table below summarizes key research findings on conjugates and hybrid molecules derived from the furanpropanoic acid scaffold.
| Derivative Class | Modification Strategy | Biological Target/Activity | Key Findings |
| Triazole-based Analogues | Bioisosteric replacement of amide bond with 1,2,3-triazole | NMDA Receptor (Glycine Site) | Identified potent agonists with selectivity for GluN2 subunits. frontiersin.org |
| Aryl-propanoic Acids | Hydroarylation of the propanoic acid backbone | Antimicrobial | Showed good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net |
| Carboxamido Analogues | Conjugation of a carboxamido group to the amino acid | NMDA Receptor (Glycine Site) | Developed subtype-selective partial agonists for GluN1/2C receptors. nih.gov |
Advanced Research Applications of 2 Amino 3 Furan 2 Yl Propanoic Acid
Utility in Peptide Synthesis and Peptidomimetics
The incorporation of non-canonical amino acids (NCAAs) like 2-amino-3-(furan-2-yl)propanoic acid into peptides is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. The furan (B31954) moiety of this amino acid introduces unique steric and electronic features that can influence peptide conformation, stability, and biological activity.
Researchers utilize NCAAs to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation by proteases. nih.gov By replacing a standard amino acid with this compound, scientists can create peptides that are more resistant to proteolysis, leading to a longer half-life in biological systems. nih.gov Furthermore, the furan ring can engage in specific interactions with biological targets, potentially increasing the binding affinity and selectivity of the peptide. The reactivity of the furan ring also offers a handle for further chemical modification, allowing for the synthesis of complex peptide architectures and conjugates.
The introduction of this and other NCAAs allows for the fine-tuning of a peptide's pharmacological profile, transforming a simple biological molecule into a more robust and effective therapeutic candidate. nih.gov
Application in Genetic Code Expansion (GCE) Technology
Genetic Code Expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids into proteins within living cells or organisms. nih.gov This process harnesses the cell's own protein-making machinery but redirects it to utilize a new, 21st amino acid, thereby creating proteins with novel functions or properties. nih.gov The technology relies on an engineered, bio-orthogonal pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This engineered aaRS/tRNA pair functions independently of the host's endogenous pairs and is designed to uniquely recognize the NCAA and a specific, reassigned codon (often a nonsense or "stop" codon like the amber codon, UAG). frontiersin.orgnih.gov
The core of GCE is the ability to direct the insertion of an NCAA, such as this compound, at a precise location within a protein's sequence. nih.gov To achieve this, a gene of interest is mutated to include a unique codon, for example, the amber stop codon (TAG), at the desired incorporation site. nih.gov The cell is then engineered to express the orthogonal aaRS and tRNA. When the NCAA is supplied to the cell, the engineered aaRS specifically attaches it to the engineered tRNA. nih.govnih.gov During protein synthesis (translation), when the ribosome encounters the amber codon on the messenger RNA (mRNA), the engineered tRNA delivers the NCAA, allowing translation to continue rather than terminate. nih.gov This results in the production of a full-length protein containing the NCAA at the specified position with high fidelity. nih.gov This technique has been successfully applied in various organisms, from bacteria like E. coli to more complex eukaryotic systems, including mammalian cells. nih.govresearchgate.net
A significant challenge in GCE, particularly in eukaryotic cells, is the often inefficient cellular uptake of exogenously supplied NCAAs. nih.gov Many NCAAs are not recognized by natural amino acid transporters, limiting their intracellular concentration and, consequently, their incorporation efficiency into proteins. To overcome this, researchers have developed several strategies.
One common approach is esterification. By converting the carboxylic acid group of the NCAA into an ester, the molecule's polarity is reduced, which can facilitate its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester group, releasing the native NCAA for use by the orthogonal aaRS. researchgate.net Other strategies include co-expressing specific transporter proteins to actively import the NCAA or utilizing cell-free protein synthesis (CFPS) systems, which bypass the cell membrane barrier altogether. frontiersin.orgresearchgate.net Research has also shown that modifying peptide structures with hydrophobic NCAAs and C-terminal esterification can drastically increase cellular uptake. researchgate.net
| Strategy | Mechanism | Advantage |
| Esterification | Increases lipophilicity for better membrane diffusion; intracellular esterases release the native NCAA. | Simple chemical modification; leverages endogenous enzymes. researchgate.net |
| Transporter Engineering | Expressing specific membrane transporters to actively import the NCAA. | Can achieve higher intracellular concentrations. |
| Cell-Free Protein Synthesis (CFPS) | Protein synthesis occurs in a lysate, removing the cell membrane barrier. | Direct access to the translational machinery; ideal for toxic NCAAs. frontiersin.orgresearchgate.net |
Chemical Probes for Receptor and Enzyme Interaction Studies
The unique structural properties of this compound and its derivatives make them valuable as chemical probes for studying the interactions between ligands and their biological targets, such as receptors and enzymes. By incorporating this NCAA into a peptide or small molecule, researchers can investigate the structure-activity relationships (SAR) of a ligand-receptor pair.
For example, derivatives of amino-propanoic acids have been designed and synthesized to act as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.gov These probes help to elucidate how different chemical moieties influence binding affinity and functional activity at different NMDA receptor subtypes (e.g., GluN1/2A-D). nih.govfrontiersin.org The furan ring can introduce specific steric constraints or electronic interactions (like hydrogen bonding or π-π stacking) within a binding pocket, providing detailed information about the topology and chemical environment of the active site. This knowledge is crucial for designing more potent and selective drugs.
Building Blocks for Novel Compound Libraries in Drug Discovery
In modern drug discovery, the creation of compound libraries containing diverse molecular scaffolds is essential for identifying new therapeutic leads. This compound serves as an attractive building block for generating such libraries. Its core structure can be readily modified at the amino group, the carboxylic acid group, or the furan ring, allowing for the systematic synthesis of a wide array of derivatives.
A practical example is the use of related furan-containing precursors in hydroarylation reactions to produce novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com These compounds can then be screened for various biological activities. In one study, a library of such compounds was synthesized and tested for antimicrobial properties, demonstrating good activity against the yeast-like fungi Candida albicans and inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com This approach highlights how a single, unique building block can give rise to a multitude of new chemical entities with therapeutic potential.
Investigation of Reaction Mechanisms and Catalysis
The furan ring in this compound is a reactive diene, making the compound a useful tool for studying various chemical transformations and catalytic processes. Its reactivity has been leveraged to investigate complex reaction mechanisms.
For instance, detailed studies on related furan-containing molecules have explored their behavior under superelectrophilic activation conditions using strong Brønsted acids like triflic acid. mdpi.com Through a combination of experimental analysis, NMR spectroscopy, and DFT (Density Functional Theory) calculations, researchers have elucidated the reaction mechanism, identifying key reactive intermediates such as O,C-diprotonated forms and dications. mdpi.com Understanding these fundamental mechanisms is critical for developing new synthetic methodologies and optimizing reaction conditions. The compound's value also extends to biocatalysis, where the distinct properties of the furan ring can influence enzyme-mediated reactions.
Emerging Research Directions and Future Perspectives
Exploration of Undiscovered Metabolic Pathways Involving 2-Amino-3-(furan-2-yl)propanoic Acid
The metabolic fate of this compound in biological systems is a critical area of investigation. While specific pathways for this compound are not yet fully elucidated, research into the metabolism of furan (B31954) and other amino acids provides a foundation for future studies.
The metabolism of furan itself is known to proceed via cytochrome P450-mediated oxidation to form a highly reactive intermediate, cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This electrophilic species can then react with cellular nucleophiles. It is hypothesized that this compound could undergo a similar bioactivation process, where the furan ring is oxidized. The resulting reactive metabolites could form adducts with macromolecules, a process with significant toxicological and pharmacological implications.
Furthermore, as an amino acid, the compound is expected to participate in general amino acid metabolic pathways, such as transamination and deamination. youtube.com Most amino acid metabolism involves mitochondrial enzymes, suggesting that the pathways for this compound could span both cytosolic and mitochondrial compartments. nih.gov Future research will likely focus on identifying the specific enzymes responsible for its breakdown and the resulting catabolites, which could serve as biomarkers of exposure. researchgate.net
Rational Design of Derivatives with Tuned Biological Specificity
The rational design of derivatives of this compound is a promising strategy for developing compounds with enhanced potency and target specificity. The core structure, combining an amino acid scaffold with a furan ring, offers numerous possibilities for chemical modification to modulate pharmacokinetic properties and biological activity.
Researchers have successfully synthesized various furan-containing compounds and demonstrated their potential across different therapeutic areas. researchgate.net For example, introducing furan rings to α-amino acids has been explored to create novel compounds with herbicidal and fungicidal properties. Similarly, derivatives of 3-aryl-3(furan-2-yl)propanoic acid have been studied for their antibacterial activity. ijabbr.com
Future design strategies may involve:
Modifying the Furan Ring: Introducing substituents onto the furan ring to alter its electronic properties and steric profile, potentially enhancing binding affinity to specific biological targets.
Altering the Amino Acid Backbone: Modifying the carboxyl and amino groups to create prodrugs or peptide-based therapeutics with improved stability and cellular uptake.
Creating Hybrid Molecules: Linking the amino acid to other bioactive moieties to create hybrid compounds with dual or synergistic modes of action. rsc.org
These approaches aim to fine-tune the biological activity of the parent compound, leading to the development of more effective and selective agents.
Advanced Biocatalytic Processes for Enantiopure Production
The production of single-enantiomer (enantiopure) amino acids is crucial, as different enantiomers can have vastly different biological activities. Advanced biocatalytic and asymmetric synthesis methods are being explored for the efficient and sustainable production of enantiopure this compound.
Traditional chemical synthesis often produces a racemic mixture (equal amounts of both enantiomers), requiring costly and complex resolution steps. Modern approaches leverage enzymes and chiral catalysts to directly produce the desired enantiomer with high purity.
Key emerging strategies include:
Enzymatic Cascades: Multi-enzyme, one-pot reactions that convert simple, abundant starting materials (like L-phenylalanine) into chiral products through a series of sequential biocatalytic steps. nih.gov
Metallaphotoredox Catalysis: A powerful technique that uses light and metal catalysts to facilitate the synthesis of a wide array of optically pure unnatural amino acids from precursors like serine. nih.govresearchgate.net
Asymmetric Synthesis using Chiral Auxiliaries: Employing chiral molecules, such as fluoromethylated oxazolidines, to guide the stereochemical outcome of reactions like the Strecker synthesis, yielding enantiopure amino acids. cyu.fr
These advanced processes offer a greener and more efficient alternative to classical synthesis, paving the way for the large-scale, cost-effective production of enantiomerically pure this compound for research and development.
Application in Systems Biology and High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.comewadirect.com this compound and its derivatives represent ideal candidates for inclusion in such libraries to identify novel "hit" compounds.
HTS has already been successfully used to identify furan-containing molecules with significant biological activity. For instance, HTS of a large compound library identified 2,3-di(furan-2-yl)-quinoxalines as inhibitors of tau protein fibrillization, a process implicated in Alzheimer's disease. nih.gov In another study, HTS was used to discover a diaryl furan derivative that acts as an inhibitor of the ArgA enzyme in Mycobacterium tuberculosis, showing potential as a novel anti-tuberculosis agent. nih.gov
The integration of this amino acid into HTS campaigns can accelerate the discovery of new lead compounds. In the context of systems biology, identifying the cellular targets of active derivatives can help to elucidate complex biological networks and disease pathways, providing a deeper understanding of their mechanism of action.
Development of Novel Therapeutic and Agrochemical Candidates
The inherent biological activity associated with the furan scaffold makes this compound a compelling starting point for the development of new therapeutic and agrochemical agents. ijabbr.comresearchgate.net The diverse pharmacological properties reported for furan derivatives highlight the vast potential of this chemical class.
Table 1: Reported Biological Activities of Various Furan Derivatives
| Biological Activity | Example Furan Derivative Class | Reference |
|---|---|---|
| Antibacterial | 3-aryl-3(furan-2-yl)propanoic acids | ijabbr.com |
| Antitubercular | Dicationic diaryl furans | nih.gov |
| Antifungal | Cicerfuran | mdpi.com |
| Anticancer | Benzofuran derivatives | mdpi.com |
| Anti-inflammatory | Moracin D | mdpi.com |
| Herbicidal | α-amino acylamines with furan rings | |
The development pipeline for new candidates would involve:
Synthesis of a diverse library of derivatives based on the this compound scaffold.
Screening this library against a wide range of biological targets, including enzymes, receptors, and whole organisms (e.g., bacteria, fungi, cancer cell lines).
Lead optimization of the most promising "hits" to improve their potency, selectivity, and drug-like properties.
This structured approach, leveraging the unique chemical nature of this compound, holds significant promise for discovering next-generation drugs and crop protection agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-amino-3-(furan-2-yl)propanoic acid?
- Methodology :
- Step 1 : Start with a furan-2-yl aldehyde or ketone as the precursor. For example, furan-2-carbaldehyde can undergo a Strecker synthesis with ammonium cyanide and potassium cyanide to form the α-amino nitrile intermediate.
- Step 2 : Hydrolyze the nitrile group under acidic or basic conditions (e.g., 6M HCl at reflux) to yield the carboxylic acid moiety.
- Alternative route : Use enzymatic resolution or chiral catalysts to isolate enantiomers if stereochemical purity is required .
- Key considerations : Monitor reaction pH and temperature to avoid furan ring degradation.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Analytical workflow :
- FTIR : Confirm the presence of amino (-NH₂, ~3300 cm⁻¹), carboxylic acid (-COOH, ~1700 cm⁻¹), and furan ring (C-O-C, ~1250 cm⁻¹) groups.
- NMR :
- ¹H NMR : Aromatic protons on the furan ring appear as multiplet signals at δ 6.2–7.4 ppm. The α-proton adjacent to the amino group resonates at δ 3.8–4.2 ppm.
- ¹³C NMR : The carboxylic carbon appears at ~175 ppm, while furan carbons range from 110–150 ppm .
- Mass spectrometry (HRMS) : Verify molecular weight (C₇H₉NO₃, theoretical [M+H]⁺ = 156.0655) and fragmentation patterns.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
- Key observation : Furan derivatives are prone to ring-opening under strongly acidic or alkaline conditions. Stabilizers like antioxidants (e.g., BHT) may be required .
Advanced Research Questions
Q. How to resolve contradictions in thermodynamic data during metal-ligand complex formation?
- Case study : Conflicting ΔrH° values for sodium ion adducts (e.g., [Na⁺•C₉H₁₁NO₃] in reported ΔrH° = 201 kJ/mol).
- Approach :
- Replicate experiments using ion mobility spectrometry (IMS) and collision-induced dissociation (CID) to validate binding energies.
- Compare results with computational models (e.g., DFT calculations) to identify outliers.
- Recommendation : Use high-purity solvents and standardized ion sources to minimize experimental variability .
Q. How to design experiments investigating the compound’s role in enzyme inhibition or protein-ligand interactions?
- Protocol :
- Target selection : Enzymes with aromatic binding pockets (e.g., tyrosine hydroxylase, phenylalanine ammonia-lyase) are ideal.
- Assay setup :
- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon ligand binding.
- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.
- Data interpretation : Corrogate results with molecular docking simulations to map binding sites .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Derivatization pathways :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Acylation | Acetic anhydride, DCM, RT | 2-Acetamido-3-(furan-2-yl)propanoic acid |
| Esterification | H₂SO₄, MeOH, reflux | Methyl ester prodrug |
| Halogenation | NBS, AIBN, CCl₄, 80°C | 5-Bromo-furan derivative |
- Key challenge : Balancing reactivity of the furan ring with regioselectivity. Use protecting groups (e.g., Boc for -NH₂) to direct reactions .
Q. How to address discrepancies in biological activity data across in vitro and in vivo models?
- Troubleshooting :
- Bioavailability : Assess membrane permeability via Caco-2 cell monolayers. Poor absorption may explain reduced in vivo efficacy.
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation).
- Species variability : Compare rodent vs. human metabolic profiles using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
